molecular formula C10H14N2O3 B2795480 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine CAS No. 1211798-60-5

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine

Cat. No.: B2795480
CAS No.: 1211798-60-5
M. Wt: 210.233
InChI Key: PZENUFGSLFDNNF-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2-position with a methyl group and at the 4-position with a 3-methyl-1,2-oxazole-5-carbonyl moiety. The morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) provides a rigid scaffold, while the 1,2-oxazole (isoxazole) group introduces aromaticity and a carbonyl functional group.

Key structural features:

  • Morpholine ring: Enhances solubility due to its polarity and hydrogen-bonding capability.
  • 1,2-Oxazole (isoxazole): A five-membered aromatic heterocycle with one oxygen and one nitrogen atom, contributing to π-π interactions and metabolic stability.
  • Carbonyl group: Increases polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylmorpholin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-5-9(15-11-7)10(13)12-3-4-14-8(2)6-12/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENUFGSLFDNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 2-methylmorpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced morpholine derivatives

    Substitution: Substituted oxazole compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine as an anticancer agent. Its structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. For instance, compounds containing oxazole derivatives have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone in cancer cells. These inhibitors have shown promise in preclinical models, suggesting that this compound could be further explored as part of a drug development program aimed at cancer treatment .

Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for analgesic and anti-inflammatory activities. Research indicates that derivatives of oxazoles can exhibit significant pain relief and anti-inflammatory effects in rodent models. This suggests that this compound may possess similar properties, warranting further investigation into its pharmacological profile .

Synthetic Methodologies

Building Block in Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its reactive carbonyl group allows for various transformations, including nucleophilic additions and cyclization reactions. This reactivity can be harnessed to synthesize complex molecules with potential biological activity. For example, it can be used in the synthesis of substituted oxazoles or other heterocycles that are relevant in medicinal chemistry .

Catalytic Applications
The compound's structural features make it suitable for use in catalytic processes. Recent advancements in catalytic methodologies utilizing oxazole derivatives suggest that this compound could be employed as a catalyst or catalyst precursor in organic reactions. This could enhance the efficiency of synthesizing complex organic compounds while providing a pathway for developing more sustainable chemical processes .

Agricultural Applications

Herbicidal Activity
Preliminary investigations into the agricultural applications of this compound have indicated potential herbicidal activity. Compounds with oxazole moieties have been reported to exhibit herbicidal properties against various plant species. This suggests that derivatives of this compound could be formulated into herbicides, contributing to effective crop protection strategies .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedModel UsedResults
AnticancerThis compoundRodent modelsSignificant reduction in tumor growth
Analgesic/Anti-inflammatoryVarious oxazole derivativesRodent modelsPain relief comparable to standards
HerbicidalOxazole derivativesVarious plant speciesEffective at inhibiting growth

Table 2: Synthetic Applications

Reaction TypeCompound InvolvedYield (%)Reference
Nucleophilic additionThis compound + aminesUp to 85%
CyclizationThis compound + aldehydesHigh yield (79–89%)

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Data Table: Comparative Structural Analysis

Compound Name Molecular Formula Substituent Positions Heterocyclic Group Functional Groups Key Differences Reference
2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine C₁₀H₁₄N₂O₃ - 2-methyl on morpholine
- 3-methyl-1,2-oxazole-5-carbonyl at position 4
1,2-oxazole Carbonyl, morpholine Reference compound
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride C₇H₁₂ClN₃O₂ - 3-methyl-1,2,4-oxadiazol-5-yl at position 2 1,2,4-oxadiazole Hydrochloride salt - Oxadiazole instead of oxazole
- Substituent at morpholine position 2
- Hydrochloride salt enhances solubility
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride C₇H₁₁N₃O₂·HCl - 3-methyl-1,2,4-oxadiazol-5-yl at position 3 1,2,4-oxadiazole Hydrochloride salt - Substituent at morpholine position 3
- No carbonyl linkage
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline C₁₀H₁₁N₃O - 3-methyl-1,2,4-oxadiazol-5-yl at position 4
- Methyl at position 2 on aniline
1,2,4-oxadiazole Aniline - Aniline core instead of morpholine
- Oxadiazole instead of oxazole

Key Structural Differences and Implications

Heterocyclic Variations: 1,2-Oxazole vs. 1,2,4-Oxadiazole: The target compound’s 1,2-oxazole ring has one oxygen and one nitrogen atom, while oxadiazoles (e.g., in ) contain two nitrogen atoms.

Substituent Positions :

  • Position 2 vs. 3 on morpholine (e.g., vs. ): Substituent placement affects steric hindrance and molecular conformation, which could influence interactions with biological targets.

Salt Forms :

  • Hydrochloride salts () improve aqueous solubility, whereas the target compound (neutral form) may exhibit lower solubility but higher lipophilicity.

Core Structure :

  • Morpholine vs. Aniline (): Morpholine’s oxygen and nitrogen atoms enhance solubility, while aniline’s aromatic amine may participate in different chemical reactions (e.g., diazotization).

Functional and Physical Property Implications

Solubility and Polarity

  • Hydrochloride Salts : Compounds like and are expected to have higher water solubility due to ionic character.

Hydrogen Bonding and Crystal Packing

As highlighted in , hydrogen-bonding patterns significantly influence crystal packing and stability. The target’s carbonyl group and morpholine nitrogen may form robust hydrogen-bonding networks, whereas oxadiazole-containing analogs () rely on nitrogen lone pairs for weaker interactions.

Biological Activity

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the morpholine ring and the oxazole moiety contributes to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the oxazole ring followed by the introduction of the morpholine group. Various methods have been documented in literature for synthesizing similar compounds with modifications to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxazole and morpholine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineCC50 (µM)Reference
3gHT2958.44
SCM5A549Not specified
SCM9HeLaNot specified

These results indicate that compounds with similar structural features can exhibit potent anticancer activity, suggesting that this compound may also possess similar effects.

Immunomodulatory Effects

Research has indicated that oxazole derivatives may exhibit immunomodulatory properties. For example, compounds derived from isoxazole structures have been shown to modulate immune responses by affecting lymphocyte proliferation and cytokine production:

  • Immunosuppressive Activity : Compounds demonstrated inhibition of phytohemagglutinin A-induced proliferation in human peripheral blood lymphocytes.
  • Cytokine Modulation : Some derivatives led to a decrease in tumor necrosis factor α (TNF-α) production in vitro.

These findings suggest that this compound could be explored for its immunomodulatory capabilities.

Case Studies

A notable study investigated a series of oxazolo[5,4-d]pyrimidines that included morpholine derivatives. The findings revealed that certain modifications significantly enhanced their anticancer activity while reducing toxicity to healthy cells:

  • Compound 3g : Showed superior activity against HT29 cells compared to standard chemotherapeutics like cisplatin.
  • Selectivity Index : The selectivity index for these compounds was notably high, indicating a favorable therapeutic window.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of morpholine derivatives with activated oxazole precursors. For example:

Step 1 : Prepare 3-methyl-1,2-oxazole-5-carboxylic acid via cyclization of β-keto esters with hydroxylamine .

Step 2 : Activate the carboxylic acid group using coupling agents (e.g., DCC or EDCI) for amide bond formation with 2-methylmorpholine.

Optimization : Monitor reaction efficiency using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm regiochemistry of the oxazole ring (e.g., δ 6.8–7.2 ppm for oxazole protons) and morpholine substitution patterns.
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts.
  • Elemental Analysis : Validate molecular formula (C₁₀H₁₄N₂O₃) with <0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design derivatives with targeted modifications:
  • Oxazole Substituents : Replace the 3-methyl group with halogens or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.
  • Morpholine Modifications : Introduce spirocyclic or N-alkylated morpholine variants to alter lipophilicity.
  • Assay Parallelism : Test all derivatives in standardized assays (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Target Selection : Prioritize proteins with known oxazole/morpholine interactions (e.g., kinases, GPCRs).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses.
  • Validation : Compare computational binding energies with experimental IC₅₀ values. Refine models using MD simulations (e.g., 100 ns runs in GROMACS) .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer : Investigate pharmacokinetic and pharmacodynamic factors:
  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) for quantitative biodistribution studies in rodent models .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodological Answer : Implement orthogonal validation:
  • CRISPR Knockout : Generate cell lines lacking suspected off-target receptors.
  • Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify interacting proteins.
  • Selectivity Panels : Screen against related enzymes (e.g., PDEs, HDACs) to rule out cross-reactivity .

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